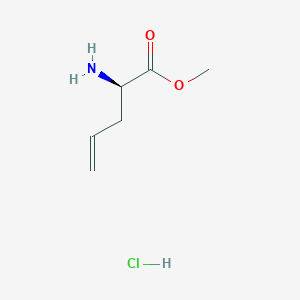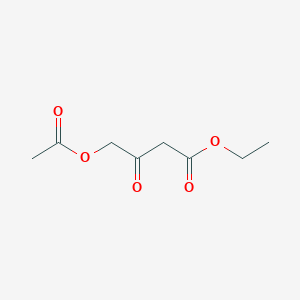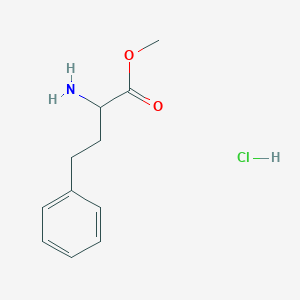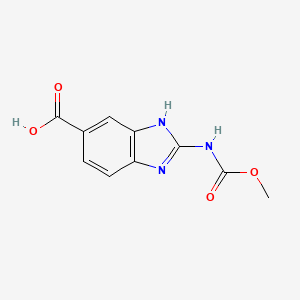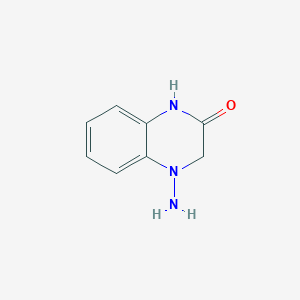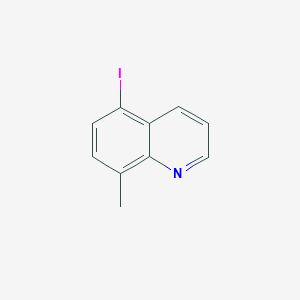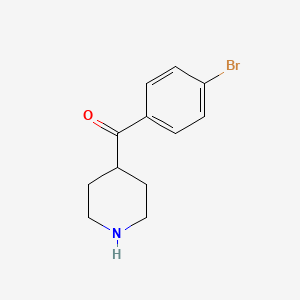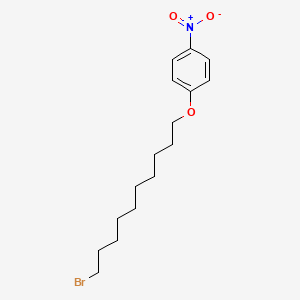
Pimobendan hydrochloride
Vue d'ensemble
Description
Pimobendan, also known by trade names such as Vetmedin and Acardi , is a veterinary medication. It serves as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3) . Its positive inotropic effects make it useful in managing heart failure in dogs, particularly due to myxomatous mitral valve disease (formerly known as endocardiosis) or dilated cardiomyopathy . In clinical practice, it is often used alongside ACE inhibitors like enalapril or benazepril.
Molecular Structure Analysis
Pimobendan has the following molecular formula: C19H18N4O2 . Its molecular weight is approximately 334.38 g/mol . The chemical structure consists of a benzimidazole moiety attached to a phenyl group .
Chemical Reactions Analysis
Pimobendan acts as a positive inotrope , increasing myocardial contractility by sensitizing cardiac troponin to calcium ions during systole. It also inhibits PDE3, leading to peripheral vasodilation and decreased resistance to blood flow through systemic arterioles. This reduces afterload and mitral regurgitation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pimobendan in Canine Heart Diseases
Pimobendan for Myxomatous Mitral Valve Disease (MMVD) and Dilated Cardiomyopathy (DCM)
Pimobendan is utilized for treating congestive heart failure (CHF) secondary to chronic valvular heart disease and DCM in dogs. It has been recommended as a part of the standard of care for managing these conditions due to its inodilator properties, which include phosphodiesterase 3 (PDE3) inhibition and calcium sensitization (Boyle & Leech, 2012).
Clinical Trials and Studies
The EPIC Study, a randomized clinical trial, demonstrated that pimobendan administration to dogs with increased heart size secondary to preclinical MMVD delays the onset of CHF signs, cardiac-related death, or euthanasia. It effectively prolongs the preclinical period by approximately 15 months, offering a substantial clinical benefit (Boswood et al., 2016).
Mechanisms and Effects
Pimobendan enhances cardiac contractility with minimal oxygen consumption increase, which is particularly beneficial for chronic heart failure treatment. Its effects on myocardial remodeling and arrhythmia are considered fewer than traditional inotropes. The drug also exhibits vasodilatory properties, contributing to its efficacy in managing heart failure (Gordon, Miller, & Saunders, 2006).
Adverse Effects and Safety
While primarily focusing on the beneficial applications of pimobendan, it's important to note that safety and efficacy for off-label use in asymptomatic conditions, pulmonary arterial hypertension, and other myocardial diseases are subjects of ongoing research. The safety profile of pimobendan has been positively evaluated in clinical settings, indicating its tolerability in long-term use for heart disease management in canine patients (Boyle & Leech, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046804 | |
| Record name | Pimobendan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimobendan hydrochloride | |
CAS RN |
77469-98-8, 610769-04-5 | |
| Record name | Pimobendan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimobendan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIMOBENDAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



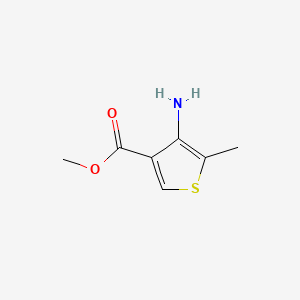
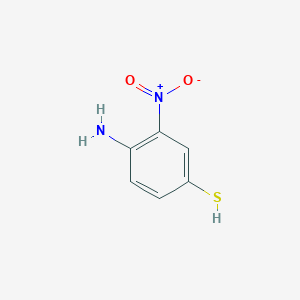
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
